N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine
Overview
Description
N,N-dimethyl-N’-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-methylbenzyl group and the N,N-dimethylpropane-1,3-diamine moiety. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-N’-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic uses, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-N’-(4-methylbenzyl)-1,2-ethanediamine: A structurally similar compound with different biological and chemical properties.
4,4’-Methylenebis(N,N-dimethylaniline): Another related compound used in dye manufacture and as a reagent for lead determination.
Uniqueness
N,N-dimethyl-N’-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine is unique due to its specific pyrazolo[3,4-d]pyrimidine core and the combination of functional groups, which confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N',N'-dimethyl-N-[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6/c1-14-5-7-15(8-6-14)12-24-18-16(11-22-24)17(20-13-21-18)19-9-4-10-23(2)3/h5-8,11,13H,4,9-10,12H2,1-3H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQSOEXRTMESPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NCCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324849 | |
Record name | N',N'-dimethyl-N-[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647678 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
903192-66-5 | |
Record name | N',N'-dimethyl-N-[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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